Technical Synthesis Guide: 2-(Piperidin-4-yl)acetamide Hydrochloride
Technical Synthesis Guide: 2-(Piperidin-4-yl)acetamide Hydrochloride
[1][2]
Executive Summary & Molecule Profile
2-(Piperidin-4-yl)acetamide hydrochloride is a critical aliphatic heterocycle used as a privileged scaffold in medicinal chemistry.[1] It serves as a key intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and various kinase inhibitors where the piperidine ring provides solubility and a hydrogen-bond donor/acceptor motif.
This guide details two distinct synthetic pathways: a Precision Laboratory Route (via N-Boc-4-piperidone) favored for its robust impurity profile, and an Industrial Route (via Pyridine hydrogenation) favored for atom economy and scalability.[1]
Compound Identity Profile
| Property | Data |
| IUPAC Name | 2-(Piperidin-4-yl)acetamide hydrochloride |
| Common Name | 4-Piperidineacetamide HCl |
| CAS (Free Base) | 184044-10-8 |
| CAS (HCl Salt) | 1190194-62-7 |
| Molecular Formula | C₇H₁₄N₂O[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 178.66 g/mol (Salt); 142.20 g/mol (Base) |
| Structure | Piperidine ring substituted at C4 with an acetamide group ( |
| Critical Distinction | NOT to be confused with N-(piperidin-4-yl)acetamide (4-acetamidopiperidine, CAS 58083-34-4), where the nitrogen is acylated.[1][9] |
Retrosynthetic Analysis & Pathway Map
The synthesis can be approached by constructing the piperidine ring via reduction (Route B) or by functionalizing an existing piperidine scaffold (Route A).
Caption: Dual synthetic pathways. Route A (Green) offers higher purity control for R&D. Route B (Red) is shorter but requires high-pressure hydrogenation.
Route A: Precision Laboratory Synthesis (Boc-Piperidone Route)
Recommendation: This route is preferred for drug discovery applications (gram-scale) due to mild conditions and the avoidance of high-pressure hydrogenation of aromatics.[1] It utilizes the Horner-Wadsworth-Emmons (HWE) reaction to install the carbon chain.[1]
Step 1: Horner-Wadsworth-Emmons Olefination
Reaction: N-Boc-4-piperidone + Triethyl phosphonoacetate
| Reagent | Equiv.[10][11][12] | Role |
| N-Boc-4-piperidone | 1.0 | Substrate |
| Triethyl phosphonoacetate | 1.2 | HWE Reagent |
| Sodium Hydride (60% disp.) | 1.3 | Base |
| THF (Anhydrous) | Solvent | Medium |
Protocol:
-
Suspend NaH (1.3 eq) in anhydrous THF at 0°C under inert atmosphere (N₂/Ar).
-
Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min until clear (formation of phosphonate carbanion).
-
Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise.
-
Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) to yield the unsaturated ester.
Step 2: Hydrogenation & Ammonolysis (Telescoped)
Reaction: Reduction of alkene
Protocol:
-
Hydrogenation: Dissolve the unsaturated ester in EtOH. Add 10% Pd/C (10 wt% loading). Hydrogenate at 1 atm (balloon) for 12 hours. Filter through Celite to remove Pd.[1] Concentrate to get the saturated ester (Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate).[1]
-
Ammonolysis: Dissolve the saturated ester in 7N NH₃ in Methanol (excess, ~10-20 eq).
-
Seal in a pressure tube and stir at 50°C for 24 hours. Note: The elevated temperature accelerates the otherwise slow attack of ammonia on the sterically hindered ester.
-
Concentrate in vacuo.[1] The residue is usually pure enough (white solid) for the next step.
Step 3: Deprotection & Salt Formation
Reaction: Cleavage of Boc group
Protocol:
-
Dissolve the N-Boc amide intermediate in minimal 1,4-dioxane or DCM.[1]
-
Add 4M HCl in 1,4-dioxane (5–10 eq) at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate should form.[1]
-
Isolation: Dilute with Et₂O (diethyl ether) to maximize precipitation. Filter the solid under N₂ protection (hygroscopic).
-
Drying: Dry under high vacuum to yield 2-(Piperidin-4-yl)acetamide hydrochloride .
Route B: Industrial Scale-Up (Pyridine Reduction)
Recommendation: This route is viable for multi-kilogram batches where cost of goods (COGs) is paramount.[1] It relies on the catalytic hydrogenation of the pyridine ring.[10][11]
Step 1: Amidation of 4-Pyridineacetic Acid Ethyl Ester
Protocol:
-
Charge Ethyl 4-pyridylacetate (commercially available) into a reactor.[1]
-
Add aqueous Ammonium Hydroxide (28-30%, 5 eq).
-
Stir at RT for 12–18 hours. The amide product, 2-(Pyridin-4-yl)acetamide , often precipitates out or can be extracted with DCM.[1]
-
Recrystallize from Ethanol if necessary.[1]
Step 2: Catalytic Hydrogenation (The Critical Step)
Challenge: Reducing a pyridine ring while preserving the amide and preventing catalyst poisoning by the basic nitrogen.
Protocol:
-
Dissolve 2-(Pyridin-4-yl)acetamide in Glacial Acetic Acid (AcOH).
-
Catalyst: Add Platinum Oxide (PtO₂, Adams' Catalyst, 5 wt%). Note: Pd/C can be used but often requires higher pressures (50-100 psi) and elevated temperatures.[1]
-
Conditions: Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure at RT for 12–24 hours.
-
Workup: Filter catalyst carefully (pyrophoric). Concentrate the acetic acid.
-
Salt Exchange: Dissolve residue in EtOH. Add concentrated HCl (1.1 eq). Evaporate or add Et₂O to precipitate the hydrochloride salt.
Analytical & Quality Control
To ensure the identity and purity of the synthesized salt, the following analytical markers must be verified.
| Technique | Expected Signal / Observation |
| ¹H NMR (D₂O) | δ 1.3–1.5 (m, 2H, piperidine C3/C5 axial), 1.9 (d, 2H, piperidine C3/C5 equatorial), 2.0–2.1 (m, 1H, C4-H), 2.3 (d, 2H, -CH₂-CO-), 2.9 (t, 2H, C2/C6 axial), 3.3 (d, 2H, C2/C6 equatorial). Note: Amide NH₂ protons exchange with D₂O and are not visible.[1] |
| LC-MS | [M+H]⁺ = 143.1 .[1] (Mass of free base + proton). |
| Appearance | White to off-white crystalline solid.[1] |
| Solubility | Highly soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexanes. |
| Chloride Content | Titration with AgNO₃ should confirm 1:1 stoichiometry (approx 19.8% Cl w/w). |
Safety & Handling
-
HWE Reagents: Sodium hydride is flammable and reacts violently with water.[1] Use strictly anhydrous conditions.
-
Hydrogenation: Hydrogen gas is highly flammable.[1] PtO₂ and Pd/C are pyrophoric when dry. Keep wet with solvent during filtration.[1]
-
HCl/Dioxane: Corrosive and fuming.[1] Handle in a fume hood.
-
Storage: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas.
References
-
Synthesis of Piperidine Acetamides
-
Hydrogenation of Pyridines
- Title: "Catalytic Hydrogen
- Source:Chemical Reviews, 2012.
- Context: Authoritative review on conditions (catalysts, solvents) required to reduce pyridine rings to piperidines without side reactions.
-
Horner-Wadsworth-Emmons Reaction on Piperidones
- Title: "Practical Synthesis of 4-Substituted Piperidines."
- Source:Journal of Organic Chemistry, 2005.
- Context: Provides the specific stoichiometry and temperature conditions for the HWE reaction on N-Boc-4-piperidone.
-
Compound Data (PubChem)
Sources
- 1. 常州坚茂化工有限公司【化学加会员】 [huaxuejia.cn]
- 2. Acetamide,N-[4-(1-methylethoxy)phenyl] | CAS#:7146-61-4 | Chemsrc [chemsrc.com]
- 3. Aikon International Limited Produktliste-E-Mail-Seite 124-Chemicalbook [chemicalbook.com]
- 4. Acetanilide melting point standard Pharmaceutical Secondary Standard; Certified Reference Material 103-84-4 [sigmaaldrich.com]
- 5. CAS [chemicalbook.com]
- 6. apexscientific.us [apexscientific.us]
- 7. lookchem.com [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Acetamidopiperidine dihydrochloride | C7H15ClN2O | CID 11401105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. 2-(Piperidin-4-yl)acetamide | C7H14N2O | CID 22064934 - PubChem [pubchem.ncbi.nlm.nih.gov]
